molecular formula C20H25N3O2 B11421107 N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide

N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide

Cat. No.: B11421107
M. Wt: 339.4 g/mol
InChI Key: ZRPHMPAMUBXFGP-UHFFFAOYSA-N
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Description

N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide typically involves the reaction of 1-pentyl-1H-benzimidazole with a suitable furan-2-carboxylic acid derivative. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This compound may also exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide stands out due to its unique structural features, which combine the benzimidazole and furan moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[3-(1-pentylbenzimidazol-2-yl)propyl]furan-2-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-2-3-6-14-23-17-10-5-4-9-16(17)22-19(23)12-7-13-21-20(24)18-11-8-15-25-18/h4-5,8-11,15H,2-3,6-7,12-14H2,1H3,(H,21,24)

InChI Key

ZRPHMPAMUBXFGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3

Origin of Product

United States

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